2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Description
This compound is a derivative of 1,2,4-triazole, featuring a 4-amino-5-(furan-2-yl) substituent on the triazole ring and a 2-methoxydibenzofuran-3-yl group attached via a sulfanyl acetamide linker. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in alkaline ethanol, followed by crystallization to yield white or light-yellow crystalline solids with defined melting points . The compound exhibits notable anti-exudative activity (AEA), demonstrated in rat models of formalin-induced edema, with 15 out of 21 synthesized derivatives outperforming or matching the reference drug diclofenac sodium (8 mg/kg) at a dose of 10 mg/kg . Structure-activity relationship (SAR) studies highlight the importance of electron-donating groups (e.g., methoxy) on the acetamide’s aryl moiety for enhancing AEA .
Properties
Molecular Formula |
C21H17N5O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H17N5O4S/c1-28-18-9-13-12-5-2-3-6-15(12)30-17(13)10-14(18)23-19(27)11-31-21-25-24-20(26(21)22)16-7-4-8-29-16/h2-10H,11,22H2,1H3,(H,23,27) |
InChI Key |
PGZMBMVQRAMXRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and dibenzofuran groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar triazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | S. aureus | 15 |
| 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | E. coli | 12 |
Anti-Cancer Properties
Research indicates that triazole compounds can act as anti-cancer agents by inhibiting specific enzymes involved in cancer cell proliferation. A recent study highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 18 |
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against plant pathogens. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, making them effective fungicides. Field trials showed significant reductions in fungal infections in crops treated with this compound.
| Pathogen | Efficacy (%) |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 75 |
Plant Growth Regulation
In addition to its fungicidal activity, this compound may also act as a plant growth regulator. Studies suggest that certain triazole compounds can enhance root growth and overall plant vigor.
Synthesis of Novel Materials
The unique chemical structure of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide allows it to be used in synthesizing novel materials with specific properties. Research has explored its use in creating conductive polymers and nanocomposites.
Case Study: Conductive Polymers
A study investigated the incorporation of this compound into polymer matrices to enhance electrical conductivity. The results indicated an increase in conductivity by up to three orders of magnitude compared to the base polymer.
| Material | Conductivity (S/m) |
|---|---|
| Base Polymer | |
| Polymer with Compound |
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific pathways .
Comparison with Similar Compounds
Modifications on the Triazole Ring
- Substituent at Position 4: 4-Amino group: Present in the original compound, this group enhances solubility and hydrogen-bonding capacity, contributing to AEA . 4-Alkyl/aryl groups: Derivatives like 2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS: 565192-34-9) exhibit shifted activity spectra, such as sulfonamide-related anti-inflammatory effects .
Substituent at Position 5 of Triazole
- Furan-2-yl : The original compound’s furan moiety improves AEA via π-π interactions with biological targets .
- Pyridyl/ethoxyphenyl: Analogues like 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () show reduced AEA but may exhibit CNS activity due to pyridine’s basicity .
- Thiophene-2-yl : Substitution with thiophene (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, CAS: 561295-12-3) introduces sulfur-mediated lipophilicity, enhancing membrane permeability .
Modifications on the Acetamide Moiety
- Dibenzofuran vs. simpler aryl groups :
- Electron-withdrawing groups : Nitro substituents (e.g., 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide) correlate with diminished AEA due to reduced electron density .
Comparative Data Table
Biological Activity
The compound 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound has the following chemical characteristics:
- Molecular Formula : C15H15N5O3S
- Molecular Weight : 335.37 g/mol
- CAS Number : 577982-38-8
Biological Activity Overview
The biological activities of this compound can be categorized primarily into antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of triazole derivatives, including our compound of interest. The following table summarizes key findings:
| Study | Microorganism Tested | Activity Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate activity | ||
| Escherichia coli | Good activity | ||
| Enterococcus faecalis | Moderate activity |
These studies suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively researched. The compound has shown significant promise in inhibiting cancer cell proliferation. Key findings include:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose responses.
- For instance, certain derivatives exhibited IC50 values as low as against HepG2 cells, showcasing their potential as anticancer agents .
-
Mechanism of Action :
- The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. Mechanistic studies have indicated that these compounds may activate caspases involved in the apoptotic pathway .
- Structure-activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance biological activity, with certain substitutions leading to increased potency against cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A study published in MDPI evaluated a series of triazole compounds for their anticancer properties and found that those with specific substitutions showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapy agents like doxorubicin .
- Case Study 2 : Research on similar compounds indicated that modifications to the furan and triazole moieties could lead to improved selectivity and reduced toxicity towards normal cells while maintaining high efficacy against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
